molecular formula C15H11FN2OS B3009265 N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide CAS No. 906785-24-8

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide

Cat. No.: B3009265
CAS No.: 906785-24-8
M. Wt: 286.32
InChI Key: VFUJXXAAXTVFPL-UHFFFAOYSA-N
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Description

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring This compound is characterized by the presence of a fluorine atom at the 4-position of the benzothiazole ring and a methyl group attached to the benzamide moiety

Scientific Research Applications

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibitory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 4-fluorobenzoic acid, under acidic conditions.

    Amidation Reaction: The resulting 4-fluoro-1,3-benzothiazole is then reacted with 4-methylbenzoyl chloride in the presence of a base, such as triethylamine, to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Amidation and Esterification: The amide group can participate in further amidation or esterification reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.

Mechanism of Action

The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine
  • N-(4-fluoro-1,3-benzothiazol-2-yl)-3-(trifluoromethyl)benzamide
  • N’-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxyacetohydrazide

Uniqueness

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide is unique due to the presence of both a fluorine atom and a methyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications, as it may exhibit different properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS/c1-9-5-7-10(8-6-9)14(19)18-15-17-13-11(16)3-2-4-12(13)20-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUJXXAAXTVFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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